2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid
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Overview
Description
2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid is a heterocyclic compound that contains an imidazole ring Imidazoles are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The specific pathways involved depend on the functional groups attached to the imidazole ring and their interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and cyano groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
87460-74-0 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-(4-amino-5-cyanoimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H6N4O2/c7-1-4-6(8)9-3-10(4)2-5(11)12/h3H,2,8H2,(H,11,12) |
InChI Key |
XSDXJPXUWBMZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1CC(=O)O)C#N)N |
Origin of Product |
United States |
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